molecular formula C19H34N4O2 B2607331 N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide CAS No. 710329-22-9

N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide

Cat. No.: B2607331
CAS No.: 710329-22-9
M. Wt: 350.507
InChI Key: KGGSVMFXZYYKGI-UHFFFAOYSA-N
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Description

N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a diazaperhydroepinyl ring system, which is a rare and interesting structural motif in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazaperhydroepinyl ring: This can be achieved through cyclization reactions involving appropriate diamines and carbonyl compounds under acidic or basic conditions.

    Introduction of the cyclohexyl groups: This step involves the reaction of the intermediate with cyclohexyl isocyanate or cyclohexylamine under controlled temperature and pressure conditions.

    Formylation: The final step involves the formylation of the amine group using formic acid or formylating agents like formic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, high-throughput reactors, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl or diazaperhydroepinyl moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-(cyclohexylcarbamoyl)benzamide
  • N-cyclohexyl-N-(cyclohexylcarbamoyl)piperidine

Uniqueness

N-cyclohexyl(4-(N-cyclohexylcarbamoyl)(1,4-diazaperhydroepinyl))formamide is unique due to its diazaperhydroepinyl ring system, which is not commonly found in other similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-N,4-N-dicyclohexyl-1,4-diazepane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O2/c24-18(20-16-8-3-1-4-9-16)22-12-7-13-23(15-14-22)19(25)21-17-10-5-2-6-11-17/h16-17H,1-15H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGSVMFXZYYKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCN(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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